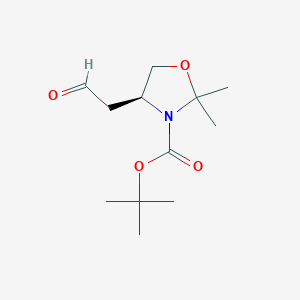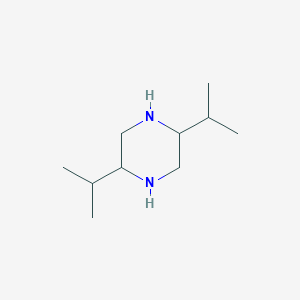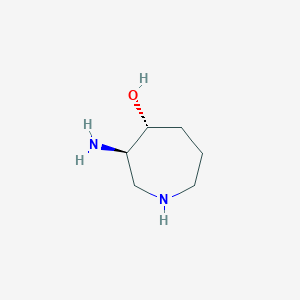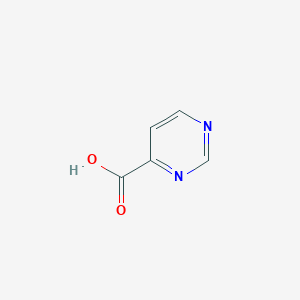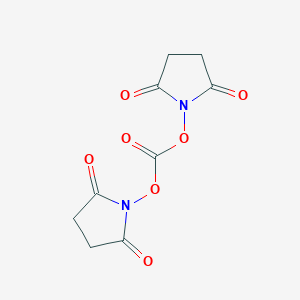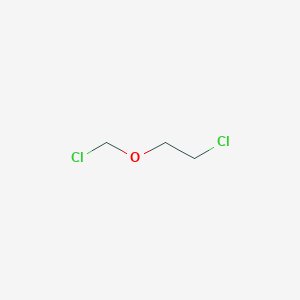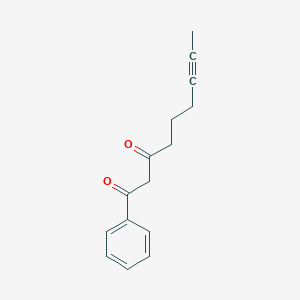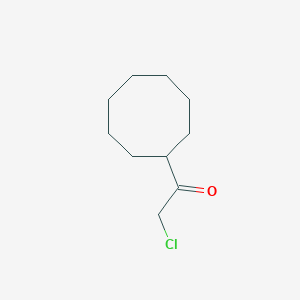
2-Chloro-1-cyclooctylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-cyclooctylethanone is a chemical compound that belongs to the family of cycloalkanones. It is a colorless liquid that is used in various scientific research applications. This compound is synthesized through a specific method, which involves the reaction of cyclooctanone with thionyl chloride and phosphorus pentachloride.
Applications De Recherche Scientifique
2-Chloro-1-cyclooctylethanone is used in various scientific research applications. It is used as a reagent in the synthesis of other compounds, such as cyclooctanone oxime. It is also used in the preparation of cyclooctanone derivatives, which are used in the synthesis of various pharmaceuticals. Additionally, it is used as a starting material in the synthesis of other compounds, such as ketones and alcohols.
Mécanisme D'action
The mechanism of action of 2-Chloro-1-cyclooctylethanone is not fully understood. However, it is believed to act as an inhibitor of enzymes, such as acetylcholinesterase. This enzyme is responsible for the breakdown of acetylcholine, a neurotransmitter that is involved in various physiological processes. By inhibiting this enzyme, 2-Chloro-1-cyclooctylethanone can increase the levels of acetylcholine, which can lead to various biochemical and physiological effects.
Effets Biochimiques Et Physiologiques
2-Chloro-1-cyclooctylethanone has various biochemical and physiological effects. It is known to increase the levels of acetylcholine, which can lead to increased muscle contractions, increased heart rate, and increased blood pressure. It can also affect the central nervous system, leading to various behavioral changes, such as increased activity and aggression. Additionally, it can affect the immune system, leading to increased inflammation and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-1-cyclooctylethanone has several advantages and limitations for lab experiments. One advantage is that it is a relatively simple compound to synthesize, making it readily available for use in research. Additionally, it has a wide range of applications in various fields, such as pharmacology and biochemistry. However, one limitation is that its mechanism of action is not fully understood, making it difficult to interpret the results of experiments involving this compound. Additionally, it can be toxic in high doses, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on 2-Chloro-1-cyclooctylethanone. One direction is to further investigate its mechanism of action, which can provide insights into its potential therapeutic applications. Additionally, research can focus on the synthesis of new derivatives of this compound, which can have improved properties and applications. Finally, research can focus on the development of new methods for the synthesis of this compound, which can improve its yield and purity.
Conclusion:
In conclusion, 2-Chloro-1-cyclooctylethanone is a chemical compound with various scientific research applications. Its synthesis method is well-established, and it has several advantages and limitations for lab experiments. While its mechanism of action is not fully understood, it has several biochemical and physiological effects. There are several future directions for research on this compound, which can lead to new insights and applications in various fields.
Méthodes De Synthèse
The synthesis of 2-Chloro-1-cyclooctylethanone involves the reaction of cyclooctanone with thionyl chloride and phosphorus pentachloride. The reaction takes place at room temperature, and the product is obtained through distillation. This method is widely used in laboratories to synthesize this compound.
Propriétés
Numéro CAS |
145798-64-7 |
|---|---|
Nom du produit |
2-Chloro-1-cyclooctylethanone |
Formule moléculaire |
C10H17ClO |
Poids moléculaire |
188.69 g/mol |
Nom IUPAC |
2-chloro-1-cyclooctylethanone |
InChI |
InChI=1S/C10H17ClO/c11-8-10(12)9-6-4-2-1-3-5-7-9/h9H,1-8H2 |
Clé InChI |
LZFSTAOZPAMORU-UHFFFAOYSA-N |
SMILES |
C1CCCC(CCC1)C(=O)CCl |
SMILES canonique |
C1CCCC(CCC1)C(=O)CCl |
Synonymes |
Ethanone, 2-chloro-1-cyclooctyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



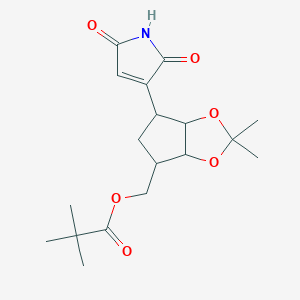
![1-Amino-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B114549.png)
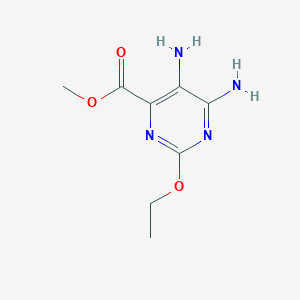
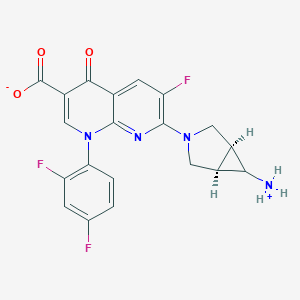
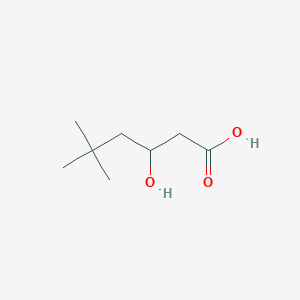
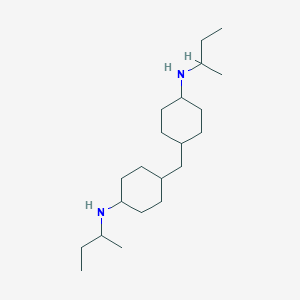
![Carbamic acid,[1-(hydroxymethyl)-2-methylbutyl]-, 1,1-dimethylethyl ester, [R-(R*,R*)]-(9CI)](/img/structure/B114557.png)
